molecular formula C24H32O5 B191785 Marinobufagenin CAS No. 470-42-8

Marinobufagenin

Katalognummer: B191785
CAS-Nummer: 470-42-8
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: JMNQTHQLNRILMH-OBBGIPBRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Marinobufagenin (MBG), also known as Marinobufagin, is a member of the bufadienolide family of compounds. These are natural cardiac glycosides found in a variety of animal species, including humans .

Target of Action

The primary target of MBG is the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is ubiquitous in cell membranes and plays a crucial role in maintaining the electrochemical gradient necessary for various physiological functions .

Mode of Action

MBG inhibits the Na+/K±ATPase by binding to the enzyme . After binding, MBG slowly dissociates to induce the endocytosis of this enzyme . This action results in changes in the cellular ion balance, affecting various physiological and biochemical functions .

Biochemical Pathways

The inhibition of the Na+/K±ATPase by MBG affects several biochemical pathways. For example, in renal tubules, it stimulates natriuresis and promotes the internalization of the sodium pump, leading to a reduction in the expression of the transport protein Na+/H+ (NHE3) in the apical membrane of the renal proximal tubule .

Pharmacokinetics

It is known that mbg can be found in the plasma and urine of human subjects with myocardial infarction, kidney failure, and heart failure .

Result of Action

The inhibition of the Na+/K±ATPase by MBG has several effects at the molecular and cellular levels. It acts as an endogenous cardiotonic steroid, promoting cardiac hypertrophy and accelerating uremic cardiomyopathy . It also stimulates natriuresis in renal tubules .

Action Environment

The action, efficacy, and stability of MBG can be influenced by various environmental factors. For instance, the levels of MBG can be significantly increased in conditions such as end-stage renal disease . Furthermore, the action of MBG can be blocked by mineralocorticoid antagonists, which decrease proteinuria in chronic kidney disease patients .

Safety and Hazards

MBG is toxic . Handling should be in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided .

Zukünftige Richtungen

The role of MBG in pathogenesis and the development of a wide range of pathological conditions indicate that this endogenous peptide could be used in the future as a diagnostic biomarker and/or therapeutic target . Whether MBG predicts hard renal endpoints warrants further investigations .

Biochemische Analyse

Biochemical Properties

Marinobufagenin has a common action on the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is ubiquitous in cell membranes and plays a role in positive cardiac inotropism . After binding to the enzyme Na+/K±ATPase, this compound slowly dissociates to induce the endocytosis of this enzyme .

Cellular Effects

This compound has been shown to induce changes in proliferation or viability of pig kidney cells . It also stimulates the expression of the early apoptosis marker, annexin-V . This compound also stimulates the secretion of interleukin-6 .

Molecular Mechanism

This compound acts as an endogenous cardiotonic steroid . It inhibits the Na+/K±ATPase, an enzyme which is ubiquitous in cell membranes . This inhibition leads to a variety of effects at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, it has been shown to induce rapid ERK1/2 phosphorylation . The corresponding proliferative response was observed for this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, this compound has been shown to enhance cardiac contractility in mice with ouabain-sensitive α1 Na±K±ATPase .

Metabolic Pathways

This compound is involved in the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is a key player in the regulation of sodium and potassium ion concentrations within cells .

Transport and Distribution

This compound, after binding to the enzyme Na+/K±ATPase, slowly dissociates to induce the endocytosis of this enzyme . This suggests that this compound may be transported and distributed within cells via endocytosis .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined in the literature. Given its role in inhibiting the Na+/K±ATPase, it is likely that this compound interacts with this enzyme at the cell membrane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Marinobufagenin beinhaltet komplexe organische Reaktionen. Eine Methode beinhaltet die Isolierung der Verbindung aus dem kristallisierten Gift von Bufo marinus unter Verwendung der Dünnschichtchromatographie. Der Syntheseweg umfasst typischerweise mehrere Schritte, darunter die Bildung der Bufadienolid-Kernstruktur und die anschließende Funktionalisierung zur Gewinnung von this compound.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist nicht weit verbreitet, wahrscheinlich aufgrund seiner komplexen Struktur und der Schwierigkeit, es in großen Mengen zu synthetisieren. Die meisten verfügbaren this compound werden aus natürlichen Quellen gewonnen, wie z. B. den Hautsekreten von Kröten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Marinobufagenin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifikation der Verbindung für verschiedene Anwendungen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate von this compound ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann.

Eigenschaften

IUPAC Name

5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNQTHQLNRILMH-OBBGIPBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041063
Record name Marinobufagenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-42-8
Record name Marinobufagenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marinobufagenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marinobufagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Marinobufagenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARINOBUFAGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Marinobufagenin
Reactant of Route 2
Marinobufagenin
Reactant of Route 3
Marinobufagenin
Reactant of Route 4
Marinobufagenin
Reactant of Route 5
Marinobufagenin
Reactant of Route 6
Marinobufagenin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.